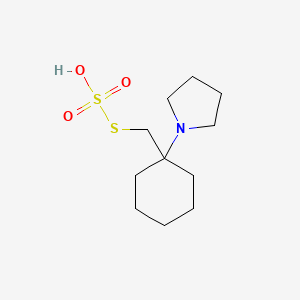
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidine ring attached to a cyclohexyl group, which is further connected to a thiosulfuric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid typically involves the reaction of 1-(1-pyrrolidinyl)cyclohexylmethyl chloride with sodium thiosulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid undergoes various chemical reactions, including:
Oxidation: The thiosulfuric acid moiety can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiosulfuric acid group to thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfuric acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study sulfur metabolism and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biochemical pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid involves its interaction with molecular targets through its thiosulfuric acid moiety. This group can undergo redox reactions, forming reactive intermediates that interact with biological molecules. The compound may also act as a sulfur donor in biochemical processes, influencing various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclohexen-1-yl)pyrrolidine: A structurally similar compound with a cyclohexene ring instead of a cyclohexyl group.
Thiosulfuric acid derivatives: Compounds with similar thiosulfuric acid moieties but different organic groups attached.
Uniqueness
1-(1-Pyrrolidinocyclohexyl)methyl thiosulfuric acid is unique due to the combination of a pyrrolidine ring, a cyclohexyl group, and a thiosulfuric acid moiety
Properties
CAS No. |
63886-22-6 |
|---|---|
Molecular Formula |
C11H21NO3S2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-[1-(sulfosulfanylmethyl)cyclohexyl]pyrrolidine |
InChI |
InChI=1S/C11H21NO3S2/c13-17(14,15)16-10-11(6-2-1-3-7-11)12-8-4-5-9-12/h1-10H2,(H,13,14,15) |
InChI Key |
XPZHBPJWBYXBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CSS(=O)(=O)O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















